molecular formula C14H20N2OS B11160144 1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one

1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one

Cat. No.: B11160144
M. Wt: 264.39 g/mol
InChI Key: WQNCOOLXFCSYLW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a phenylsulfanyl group attached to a propanone backbone.

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Substitution with Methyl Group: The piperazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.

    Attachment of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.

    Formation of Propanone Backbone: The final step involves the formation of the propanone backbone through aldol condensation or similar reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring and phenylsulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one: This compound features an additional piperazine ring, which may alter its chemical properties and applications.

    2-chloro-1-(4-methylpiperazin-1-yl)propan-1-one:

    1-(4-Methylpiperazin-1-yl)-2-(phenylsulfanyl)propan-1-one: Similar structure but with different positioning of the phenylsulfanyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C14H20N2OS/c1-15-8-10-16(11-9-15)14(17)7-12-18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3

InChI Key

WQNCOOLXFCSYLW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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